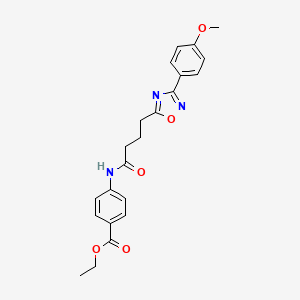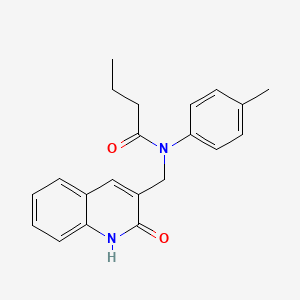
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMB is a derivative of the amino acid leucine and is synthesized through a multistep process.
作用机制
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has also been shown to increase the production of neurotrophic factors and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide research. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide's potential as an anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide and to optimize its synthesis and formulation for therapeutic use.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic settings.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is synthesized through a multistep process that involves the reaction of p-tolylbutyric acid with thionyl chloride to form p-tolylbutyryl chloride. The resulting compound is then reacted with 2-hydroxy-3-quinolinecarboxaldehyde to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-6-20(24)23(18-11-9-15(2)10-12-18)14-17-13-16-7-4-5-8-19(16)22-21(17)25/h4-5,7-13H,3,6,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHAHWNMFBKOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)



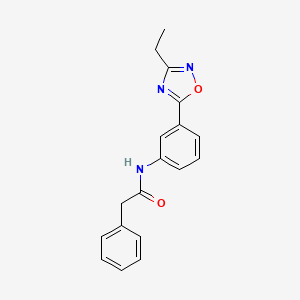
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
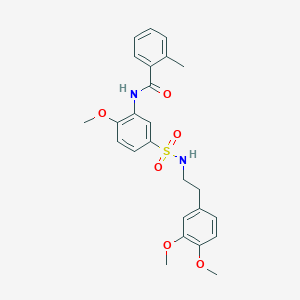

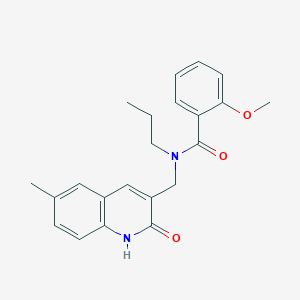
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)

